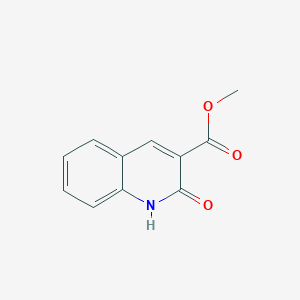

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Overview

Description

“Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound . It is related to a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and properly characterized .

Synthesis Analysis

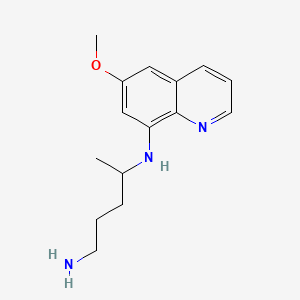

The synthesis of related compounds, 2-oxo-1,2-dihydroquinoline-3-carboxamides, was attempted as tacrine analogues free of hepatotoxicity . The esters were reacted with diethylmalonate in the presence of sodium ethoxide which generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 2-oxo-1,2-dihydroquinoline-3-carboxylate core .Chemical Reactions Analysis

The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), which plays an important role in Alzheimer’s disease (AD) . The hydrolysis of ACh into choline and acetic acid is catalyzed by cholinesterases .Scientific Research Applications

Anticancer Activity

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives demonstrate promising applications in cancer research. Gaber et al. (2021) synthesized new derivatives of this compound, which showed significant anticancer activity against the breast cancer MCF-7 cell line. These derivatives were tested using the MTT assay, revealing their potential as anticancer agents (Gaber et al., 2021).

Chemical Synthesis

Matsumoto et al. (2010) explored the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide. This reaction was efficient in alcoholic solvents, offering a pathway to synthesize various derivatives of this compound (Matsumoto, Mori, & Akazome, 2010).

Potential as Hepatitis B Virus Inhibitors

Kovalenko et al. (2020) conducted a study on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Their research suggested that the compounds synthesized could be considered potent inhibitors of Hepatitis B Virus replication, highlighting another significant biomedical application (Kovalenko et al., 2020).

Antihypoxic Properties

Ukrainets et al. (2014) synthesized derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and discovered their high antihypoxic effects, making them candidates for further pharmacological testing as potential antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

Fluorescence Properties

Matsumoto et al. (2012) investigated the fluorescence properties of N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives. These compounds exhibited significant fluorescence in solutions and in neat form, opening up potential applications in materials science, especially in light-emitting compounds (Matsumoto, Mori, & Akazome, 2012).

Mechanism of Action

Target of Action

The primary target of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is the acetylcholinesterase enzyme (AChE) . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine into choline and acetic acid .

Mode of Action

This compound interacts with the acetylcholinesterase enzyme by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the level of acetylcholine in the synaptic cleft .

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway . This pathway is responsible for the transmission of nerve impulses, which is facilitated by the neurotransmitter acetylcholine . By inhibiting the breakdown of acetylcholine, this compound enhances the conductivity of nerve impulses .

Pharmacokinetics

Its potency in inhibiting acetylcholinesterase suggests that it may have good bioavailability .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in the level of acetylcholine in the synaptic cleft . This increase enhances the conductivity of nerve impulses, which can help counteract the cognitive and memory reduction observed in conditions like Alzheimer’s disease .

Future Directions

The synthesized carboxamides showed a strong potency in inhibiting AChE, with activities higher than or close to donepezil . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model . Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds . This suggests that these compounds could have potential applications in the treatment of Alzheimer’s disease .

Properties

IUPAC Name |

methyl 2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPRBJSNMKCUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994717 | |

| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-17-7 | |

| Record name | 73776-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

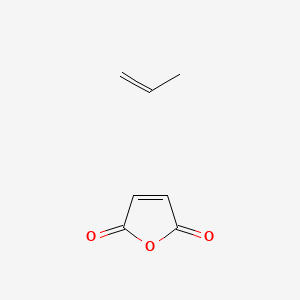

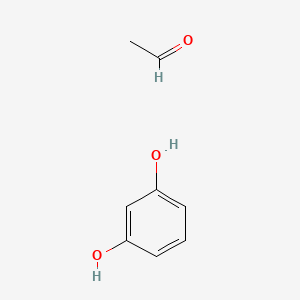

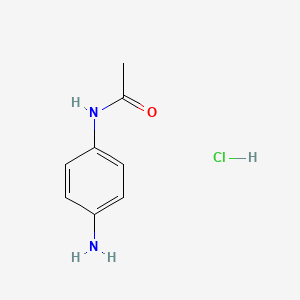

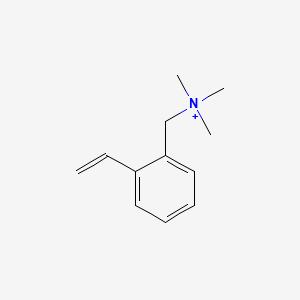

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)

![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)

![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)